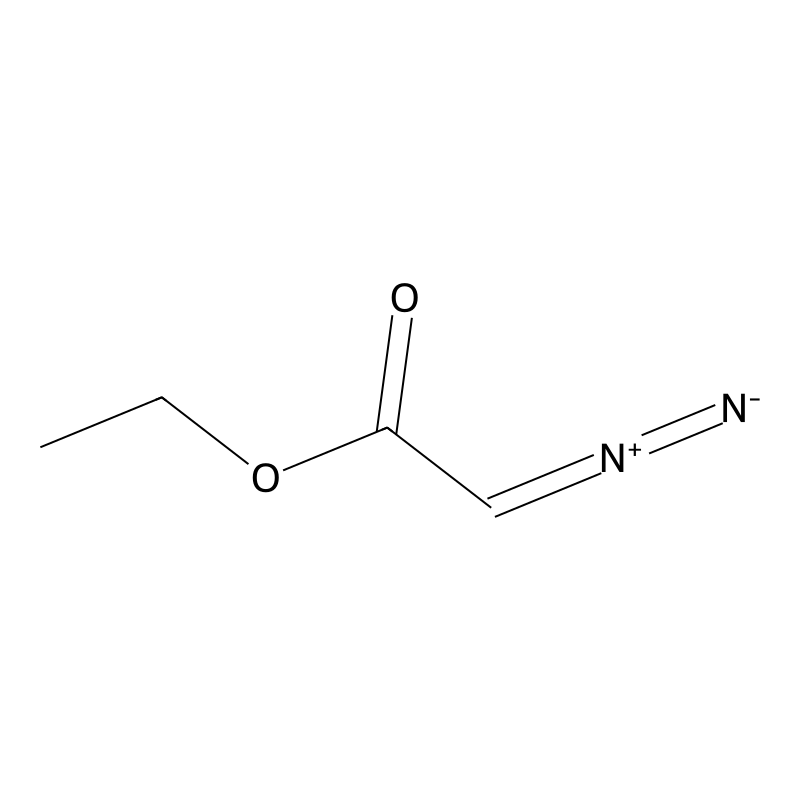

Ethyl diazoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis in Flow Chemistry

Scientific Field: Flow Chemistry

Application Summary: EDA is frequently used in lab scale due to its highly explosive nature.

Methods of Application: EDA was prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite and dichloromethane.

Catalysis by Metalloporphyrins

Scientific Field: Organic Chemistry

Application Summary: Diazo compounds like EDA are often used as precursors in organic synthesis for various reactions.

Methods of Application: Porphyrins have been used as catalysts in several important reactions for organic synthesis and also in several medicinal applications.

Synthesis of 1,4-oxathiocines and Thiopyran Derivatives

Scientific Field: Organic Synthesis

Application Summary: EDA can be used to synthesize 1,4-oxathiocines and thiopyran derivatives via Rh-catalyzed reaction with 2-amino-4,5-dihydro-3-thiophenecarbonitriles.

Synthesis of β-keto Esters

Application Summary: EDA can be used to synthesize β-keto esters via C−H insertion reaction with aromatic aldehydes using NbCl 5 as a catalyst.

Cyclopropanation of Unsaturated Compounds

Application Summary: EDA is used as a reagent for the cyclopropanation of unsaturated compounds.

Methods of Application: It is used to prepare cyclopropane and cyclopropane carboxylic acid derivatives by catalytic decomposition of EDA in the presence of alkenes.

Synthesis of Carbocyclic and Heterocyclic Compounds

Ethyl diazoacetate is a diazo compound with the chemical formula . It was first synthesized by Theodor Curtius in 1883 and serves as a versatile reagent in organic chemistry. This compound is particularly known for its role as a carbene precursor, which facilitates various

- Cyclopropanation: It reacts with alkenes to form cyclopropanes, a reaction that is valuable in organic synthesis.

- Ylide Formation: Ethyl diazoacetate can generate ylides, which are intermediates used in various chemical transformations.

- X–H Insertion: This involves the insertion of the diazo compound into X–H bonds, where X can be a variety of elements or functional groups.

- Cycloaddition Reactions: Ethyl diazoacetate can undergo cycloaddition with various substrates, leading to the formation of complex cyclic structures .

While primarily utilized in synthetic organic chemistry, ethyl diazoacetate has shown some biological activity. It acts as a precursor for certain pharmaceuticals, such as trovafloxacin, an antibiotic. Additionally, it has been investigated for its potential effects on serotonin receptors, contributing to the development of compounds like BI-4752, which has agonistic activity at the 5-HT2C receptor .

The synthesis of ethyl diazoacetate can be achieved through several methods:

- Biphasic Reaction: A common method involves reacting glycine ethyl ester with sodium nitrite and sodium acetate in an aqueous solution. This process typically uses dichloromethane as the organic phase to dissolve ethyl diazoacetate while minimizing decomposition .

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis techniques that enhance safety and efficiency. This method allows for real-time monitoring and control of reaction conditions, reducing the risks associated with handling this explosive compound .

- Batch Processes: Traditional batch synthesis methods are also employed but are less favored due to safety concerns related to the compound's instability and explosive nature .

Ethyl diazoacetate finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent in laboratory settings for synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are employed in the synthesis of pharmaceutical compounds.

- Agricultural Chemistry: Ethyl diazoacetate is used in developing agrochemicals and pesticides due to its reactivity and ability to form new compounds .

Interaction studies involving ethyl diazoacetate often focus on its reactivity with different functional groups and substrates. Research has shown that it can interact with aromatic compounds containing heteroatoms, leading to diverse products through mechanistic pathways that depend on catalyst choice and reaction conditions . Understanding these interactions is crucial for optimizing synthetic routes and enhancing product yields.

Several compounds share structural or functional similarities with ethyl diazoacetate. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl diazoacetate | Similar reactivity but lower volatility than ethyl variant. | |

| Phenyl diazoacetate | Contains an aromatic ring; used in different synthetic pathways. | |

| Benzyl diazoacetate | Useful in synthesizing complex cyclic compounds through cycloaddition reactions. |

Ethyl diazoacetate is unique due to its balance between reactivity and stability compared to its analogs. Its ability to act as a carbene precursor while being relatively easy to handle under controlled conditions makes it particularly valuable in synthetic organic chemistry .

Classical Batch Synthesis Method

The traditional synthesis of ethyl diazoacetate employs the diazotization of glycine ethyl ester hydrochloride using sodium nitrite under acidic conditions [1] [2]. The classical batch procedure involves combining 140 g (1 mole) of ethyl glycinate hydrochloride in 250 ml of water with 600 ml of methylene chloride in a 2-liter four-necked round-bottomed flask equipped with a stirrer, dropping funnel, thermometer, and nitrogen inlet tube [2]. The reaction is conducted at low temperatures, specifically cooling the mixture to -5°C and maintaining a nitrogen atmosphere [2].

The diazotization process proceeds through the addition of an ice-cold solution containing 83 g (1.2 moles) of sodium nitrite in 250 ml of water, followed by the careful addition of 95 g of 5% sulfuric acid over approximately 3 minutes [2]. The temperature is maintained at -9°C during the acid addition, although it may rise to a maximum of +1°C with the cooling bath maintained at -23°C [2]. The reaction terminates within 10 minutes when heat is no longer evolved [2].

Reaction Mechanism and Intermediate Formation

The diazotization mechanism involves the formation of nitrous acid from sodium nitrite under acidic conditions, which subsequently reacts with the primary amine group of glycine ethyl ester [3]. The reaction proceeds through the formation of a nitrosoamine intermediate, followed by protonation and elimination to form the diazonium salt [3]. The overall transformation can be represented as:

$$ \text{NH}2\text{CH}2\text{CO}2\text{C}2\text{H}5 + \text{NaNO}2 + \text{H}^+ \rightarrow \text{N}2^+\text{CHCO}2\text{C}2\text{H}5 + \text{NaCl} + \text{H}_2\text{O} $$

The reaction requires careful temperature control to prevent decomposition of the diazo compound and to ensure optimal yield [2].

Workup and Purification Procedures

Following the completion of the diazotization reaction, the mixture is transferred to an ice-cold 2-liter separatory funnel, where the yellow-green methylene chloride layer is separated and washed with 1 liter of cold 5% sodium bicarbonate solution to neutralize residual acid [2]. The aqueous layer is extracted once with 75 ml of methylene chloride to recover additional product [2]. The combined organic layers are dried over 15 g of granular anhydrous sodium sulfate for 5 minutes and filtered through a cotton plug [2].

The solvent is removed by distillation through an efficient column at a pressure of approximately 350 mm Hg, with the last traces of solvent removed at 20 mm Hg and a maximum pot temperature of 35°C [2]. The traditional batch method yields 90-100 g (79-88%) of yellow oil with a refractive index of 1.462 at 25°C [2].

Alternative Preparation Routes

An alternative synthetic route involves the preparation of ethyl diazoacetate via a triazene intermediate [4]. This method provides an alternative pathway that may offer advantages in terms of stability and handling characteristics. Additionally, early patent literature describes the use of various halogenated hydrocarbon solvents, including methylene chloride, carbon tetrachloride, and ethylene dichloride, for the diazotization process [5].

Advancements in Flow Chemistry for Scalable Synthesis

Continuous Flow Microreactor Systems

The development of continuous flow chemistry has revolutionized the synthesis of ethyl diazoacetate, addressing the inherent safety concerns associated with batch processing of this explosive compound [6] [7]. Flow chemistry coupled with microreactor technology represents a contemporary advancement that integrates chemical synthesis with enhanced safety protocols for hazardous chemical operations [8].

In flow synthesis, ethyl diazoacetate is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and an organic solvent, typically dichloromethane [6] [7]. This approach enables the synthesis of the compound in an inherently safe manner, making it available on demand in sufficient quantities for industrial applications [6].

Optimization Parameters and Conditions

Comprehensive optimization studies have identified critical parameters for flow synthesis, including residence time, temperature, and sodium nitrite stoichiometry [6] [7]. The optimization process focuses on decreasing residence time to minimize solvent use and increase throughput while maintaining high conversion rates [6].

Response surface methodology has been employed to optimize process conditions, with factors including reaction temperature (5-15°C), glycine ethyl ester to acetic acid molar ratio (1:2.8-3.2), residence time (90-150 s), and glycine ethyl ester to sodium nitrite molar ratio (1:1.0-1.2) being systematically investigated [8]. The interactions among these factors have been examined to determine their combined effects on the yield of the diazotization process [8].

Optimal Reaction Conditions

The optimal reaction conditions for synthesizing ethyl diazoacetate in a microchannel reactor have been determined through systematic optimization studies [6] [8]. The optimized conditions include:

- Molar ratio of glycine ethyl ester : sodium nitrite : acetic acid = 1:1.154:3.069 [8]

- Reaction temperature of 9.82°C [8]

- Residence time of 135.18 s [8]

- Predicted yield of 95.02% [8]

Alternative optimization studies have identified slightly different optimal conditions with a residence time of 20 seconds, temperature of 50°C, and 1.5 equivalents of sodium nitrite [6]. These conditions achieved complete conversion with high reproducibility [6].

Microreactor Technology for Safe and Efficient Production

Microreactor Design and Configuration

Microreactor technology offers multiple advantages over batch chemistry, including inherently safe operation due to small reactor dimensions, efficient heat transport, and excellent control over reaction conditions [6] [7]. The microreactor systems typically employ borosilicate glass chips with specific internal volumes and channel dimensions optimized for the synthesis [6].

Three different microreactor configurations have been employed in optimization studies:

- Single borosilicate glass quench microreactor with internal volume of 92 μL, channel width of 600 μm, and channel depth of 500 μm [6]

- Single borosilicate glass microreactor with internal volume of 100 μL, channel width of 600 μm, and channel depth of 500 μm [6]

- Single borosilicate glass quench microreactor with internal volume of 1 μL, channel width of 120 μm, and channel depth of 50 μm [6]

Temperature Control and Monitoring Systems

The microreactor systems incorporate sophisticated temperature control mechanisms, including Peltier elements for precise temperature regulation and Pt1000 temperature sensors for accurate monitoring [6]. Back-pressure regulators (40 psi) are employed to maintain liquid phase conditions even above the boiling temperatures of the solvents [6].

Mixing and Mass Transfer Enhancement

The microreactor design incorporates specialized mixing units, including folding flow-type mixers, to ensure efficient mass transfer between the aqueous and organic phases [6]. The enhanced mixing capabilities of microreactors contribute to improved reaction kinetics and higher conversion rates compared to conventional batch systems [6].

Integrated Separation Technology

The microreactor synthesis has been successfully coupled with Flow-Liquid-Liquid-Extraction (FLLEX) modules for in-line phase separation [6]. The FLLEX system utilizes hydrophobic Teflon membranes and back-pressure regulators to create pressure differentials that enable selective passage of the organic phase containing the product [6]. This integrated approach eliminates the need for separate downstream processing steps and reduces the overall hold-up time of the explosive compound [6].

Optimization Strategies for Yield and Purity

Statistical Design of Experiments

Advanced statistical methods have been employed to optimize ethyl diazoacetate synthesis, including D-optimal experimental design algorithms and response surface methodology [6] [8]. These approaches enable systematic investigation of multiple variables and their interactions, leading to more efficient optimization compared to traditional one-factor-at-a-time methods [6].

A comprehensive optimization study utilizing Box-Behnken Design principles investigated 50 data points selected using MATLAB software to construct third-order polynomial models [6]. The resulting models were used to generate two-dimensional contour plots that visualize the relationship between process variables and product yield [6].

Kinetic Modeling and Process Control

Detailed kinetic studies have been conducted to understand the reaction mechanism and optimize process conditions [9] [10]. The synthesis involves both the main diazotization reaction and side reactions, including ethyl diazoacetate decomposition [9] [10]. Kinetic modeling has revealed that the main reaction is significantly faster than the side reaction, with activation energies of 39.2 kJ/mol for the main reaction and 72.5 kJ/mol for the side reaction [9].

The kinetic analysis has enabled the development of predictive models that can be used for process optimization and control [9] [10]. These models predict that optimal yields can be achieved when sodium nitrite is present in three-fold excess, pH is maintained around 4.1, and the initial temperature is near room temperature [9].

Yield Enhancement Strategies

Multiple strategies have been implemented to enhance the yield of ethyl diazoacetate synthesis:

Temperature Optimization: Systematic studies have shown that temperature has a significant influence on reaction rate, with optimal temperatures ranging from 10-50°C depending on the specific process conditions [6] [8]. Higher temperatures generally increase reaction rates but may also promote decomposition reactions [6].

Residence Time Control: Optimal residence times have been identified through systematic optimization, with values ranging from 20 seconds to 135 seconds depending on other process parameters [6] [8]. Shorter residence times minimize decomposition but require higher temperatures or increased catalyst concentrations [6].

Stoichiometric Optimization: The molar ratio of reactants significantly affects yield, with optimal ratios of sodium nitrite to glycine ethyl ester ranging from 1.0 to 1.5 equivalents [6] [8]. Excess sodium nitrite can improve conversion but may also introduce impurities [6].

pH Control: The pH of the reaction medium is critical, with optimal values around 3.5-4.1 providing the best balance between diazotization rate and product stability [6] [8].

Purity Enhancement Methods

Several approaches have been developed to enhance the purity of ethyl diazoacetate:

In-Line Separation: The integration of microreactor synthesis with continuous separation technology enables the production of high-purity product with minimal downstream processing [6]. The FLLEX system achieves direct separation of the organic phase containing pure ethyl diazoacetate from the aqueous phase containing salts and impurities [6].

Solvent Selection: The choice of organic solvent significantly affects product purity, with dichloromethane being preferred due to its low water uptake, low boiling point, and compatibility with downstream reactions [6]. Alternative solvents, including 1,2-dichloroethane, have also been investigated for specific applications [8].

Process Intensification: The use of microreactor technology enables process intensification through enhanced heat and mass transfer, leading to more selective reactions and higher purity products [6] [8]. The improved mixing in microreactors reduces the formation of side products and improves overall selectivity [6].

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) has been established as the primary analytical method for monitoring ethyl diazoacetate synthesis, with UV detection at 254 nm providing accurate quantification [6]. The analytical method utilizes a C-18 column with 10% acetonitrile in water as the mobile phase, achieving separation of ethyl diazoacetate (retention time 9.67 min) from impurities and internal standards [6].

Trace-level analytical methods have been developed using reversed-phase HPLC with UV detection at 250 nm, capable of detecting ethyl diazoacetate at concentrations as low as 6 ng/mL [11]. These methods enable precise quality control and ensure product specifications are met [11].

Ethyl diazoacetate exhibits moderate thermal stability compared to other diazo compounds, with its decomposition behavior being highly dependent on temperature, solvent environment, and the presence of catalytic species. The compound demonstrates a characteristic unimolecular decomposition pathway that proceeds through nitrogen extrusion to generate reactive carbene intermediates [1] [2].

Thermal Initiation and Onset Temperatures

Comprehensive thermal analysis reveals that ethyl diazoacetate begins decomposition at relatively low temperatures. Accelerating Rate Calorimetry measurements indicate thermal initiation at 60°C under adiabatic conditions, while Differential Scanning Calorimetry and Thermogravimetric Analysis show onset temperatures around 85-100°C depending on heating rates and experimental conditions [2] [1]. The compound exhibits a reported half-life of 109 hours at 100°C under controlled conditions [3].

Thermodynamic Parameters

The thermal decomposition of ethyl diazoacetate is characterized by an enthalpy of decomposition of -602 J/g, which is significantly higher than the average for diazo compounds (-102 kJ/mol), indicating that additional processes beyond simple nitrogen loss occur during decomposition [2]. Kinetic studies conducted in microtube reactors have determined the activation energy for the primary decomposition step (ethyl diazoacetate to carbene) to be 114.55 kJ/mol [1].

Decomposition Mechanism

The thermal decomposition follows a three-step mechanism under controlled conditions [1]:

- Step 1: Unimolecular decomposition of ethyl diazoacetate to generate ethoxycarbonylcarbene and nitrogen gas (rate constant k₁)

- Step 2: Reaction between the generated carbene and another ethyl diazoacetate molecule to form dimeric products (diethyl fumarate and diethyl maleate) with nitrogen evolution (rate constant k₂)

- Step 3: Further reaction of dimers with carbene intermediates to generate trimeric species (rate constant k₃)

The kinetic modeling reveals that the difference in activation energy between dimer-generating and dimer-consuming reactions is 9.96 kJ/mol, indicating that both processes are kinetically controlled rather than mass-transfer limited [1].

Process Safety Considerations

The maximum recommended process temperature (T_D24) for safe handling of ethyl diazoacetate derivatives has been estimated at 10°C for ethyl phenyldiazoacetate, indicating that most processing operations should be conducted at or below ambient temperature to prevent thermal runaway [2]. Under adiabatic conditions, the compound can reach maximum temperatures of 340°C with pressure development up to 202 bar, emphasizing the importance of adequate temperature control and pressure relief systems [2].

Reactivity of the Diazo Functional Group

The diazo functional group in ethyl diazoacetate exhibits characteristic reactivity patterns that define its utility in synthetic chemistry. The compound functions as a carbene precursor, generating ethoxycarbonylcarbene upon nitrogen extrusion through thermal, photochemical, or catalytic activation [4] [5].

Carbene Generation and Electronic Structure

Upon nitrogen elimination, ethyl diazoacetate generates ethoxycarbonylcarbene, which exists as a singlet species with a triplet-singlet energy gap of 4.1 kJ/mol favoring the triplet state under gas-phase conditions [3]. The carbene exhibits electrophilic character due to the electron-withdrawing ester substituent, making it reactive toward nucleophilic substrates including alkenes, alcohols, and aromatic systems [6] [7].

Metal-Catalyzed Reactions

Transition metal catalysts, particularly rhodium and copper complexes, facilitate carbene transfer reactions from ethyl diazoacetate through the formation of metal-carbenoid intermediates. Kinetic studies using rhodium catalysts demonstrate first-order kinetics with respect to ethyl diazoacetate, indicating that metal-carbenoid formation is the rate-determining step [8]. The activation energy for carbene polymerization using rhodium catalysts has been determined to be 11.24 kJ/mol, significantly lower than thermal decomposition pathways [8].

Gold-catalyzed carbene transfer reactions from ethyl diazoacetate proceed through an inner-sphere mechanism, contrasting with the generally accepted outer-sphere pathways for gold catalysis. Evidence from kinetic experiments measuring nitrogen evolution confirms that carbene transfer to substrates occurs within the coordination sphere of the gold center [6].

Nucleophilic Character and Reactivity

The diazo carbon in ethyl diazoacetate exhibits nucleophilic character, enabling its participation in base-catalyzed reactions. Under strongly basic conditions (lithium diisopropylamide), ethyl diazoacetate can be deprotonated to form ethyl lithiodiazoacetate, an extremely unstable intermediate that decomposes rapidly even at low temperatures. This intermediate can react with carbonyl electrophiles to form tertiary diazoalcohols, though the process requires continuous flow protocols due to the instantaneous decomposition [9].

Cycloaddition Reactions

The diazo group undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles, forming pyrazole derivatives rather than the triazoles characteristic of azide chemistry. These reactions can occur with both strained and unstrained alkynes, with reaction rates that can be tuned to be faster or slower than analogous azide reactions depending on the electronic nature of the reactants [10] [11].

Acid Sensitivity

Ethyl diazoacetate shows marked sensitivity to both Brønsted and Lewis acids. In glacial acetic acid, the compound maintains reasonable stability, but decomposition accelerates significantly in the presence of stronger acids or Lewis acidic metal salts. The acid-catalyzed decomposition follows an A₂ mechanism in aqueous systems, with the degree of solvent nucleophilic participation varying with isotopic composition [12] [13].

Solvent Effects on Reaction Kinetics

The stability and reactivity of ethyl diazoacetate demonstrate pronounced solvent dependence, with half-lives varying by more than an order of magnitude across different solvent systems. This sensitivity reflects the polar nature of the diazo functional group and its susceptibility to solvent-mediated stabilization or destabilization effects [14] [3].

Organic Solvent Stability Patterns

Comprehensive kinetic measurements reveal distinct stability patterns across organic solvents. In toluene-d₈ at 25°C, ethyl bromodiazoacetate (a representative halodiazoacetate) exhibits a half-life of 7.5 hours, representing the most stable conditions among common organic solvents tested [14]. Tetrahydrofuran-d₈ provides comparable stability (8.8 hours), potentially due to coordination interactions between the ether oxygen and decomposition intermediates.

Halogenated solvents show intermediate stability, with dichloromethane-d₂ and acetonitrile-d₃ providing half-lives of 4.1 and 4.0 hours, respectively. The reduced stability in these solvents may result from polar interactions that facilitate nitrogen elimination or from trace acidic impurities [14].

Chloroform Instability

Chloroform demonstrates the poorest stability among organic solvents, with half-lives reduced to 1.9 hours at 25°C. This enhanced decomposition rate occurs despite careful purification to remove acidic impurities, suggesting an intrinsic destabilizing interaction between the diazo compound and the chloroform matrix [14]. The electron-withdrawing nature of chloroform may facilitate the nitrogen elimination process through electrostatic stabilization of the transition state.

Protic Solvent Effects

Protic solvents dramatically accelerate decomposition through acid-catalyzed pathways. In glacial acetic acid at 22°C, ethyl bromodiazoacetate decomposes with a half-life of only 1.0 hour, representing a significant acceleration compared to aprotic systems [14]. This enhanced reactivity reflects protonation of the terminal nitrogen atom, facilitating nitrogen elimination through formation of a diazonium intermediate.

Studies in water-deuterium oxide mixtures demonstrate that acid-catalyzed decomposition follows an A₂ mechanism with significant solvent nucleophilic participation. The isotopic composition of both reactants and products provides mechanistic insights into the degree of solvent involvement in the transition state [12] [13].

Temperature and Concentration Effects

Solvent effects remain consistent across different temperatures, with the relative ordering of solvent stability maintained between 15°C and 35°C. Concentration independence over the range 0.57-3.0 M confirms that decomposition follows first-order kinetics, ruling out bimolecular dimerization pathways under typical conditions [14].

Additive Effects on Stability

The addition of coordinating bases can significantly enhance stability in certain solvents. Tetramethylethylenediamine (TMEDA) increases the half-life of ethyl bromodiazoacetate by approximately six-fold in chloroform solution, presumably through coordination to trace metal impurities or by providing a more basic environment that inhibits acid-catalyzed decomposition [14].

Microreactor Solvent Studies

Kinetic studies conducted in 1,2-dichloroethane using microtube reactor systems confirm the first-order decomposition kinetics and provide precise activation energy measurements. The choice of this solvent enables isothermal conditions necessary for accurate kinetic parameter determination while maintaining sufficient stability for systematic study [1].

Thermal and Photochemical Behavior

Ethyl diazoacetate exhibits distinct thermal and photochemical decomposition pathways that generate reactive carbene intermediates through different activation mechanisms. The compound's ability to respond to both thermal and photochemical stimuli makes it a versatile reagent for carbene chemistry under varying reaction conditions [15] [16] [17].

Thermal Decomposition Kinetics

Thermal activation of ethyl diazoacetate proceeds through a unimolecular nitrogen elimination pathway with well-characterized kinetic parameters. The process requires elevated temperatures, typically above 60°C for appreciable reaction rates, with the decomposition following Arrhenius behavior. The activation energy for thermal decomposition (114.55 kJ/mol) reflects the energy barrier for breaking the carbon-nitrogen bond and extruding molecular nitrogen [1] [2].

Under controlled thermal conditions, the decomposition exhibits a complex kinetic profile involving multiple competing pathways. Initial nitrogen elimination generates ethoxycarbonylcarbene, which can undergo further reactions with unreacted starting material to form dimeric products (diethyl fumarate and diethyl maleate). These dimers can subsequently react with additional carbene intermediates to generate trimeric species, creating a network of sequential transformations [1].

Pressure and Gas Evolution Effects

Thermal decomposition generates significant pressure development due to nitrogen gas evolution. Accelerating Rate Calorimetry studies reveal pressure rise rates up to 3094 bar/min under adiabatic conditions, with maximum pressures reaching 202 bar. The simultaneous heat and gas generation presents important safety considerations for large-scale thermal processing [2].

Photochemical Activation Mechanisms

Photochemical activation of ethyl diazoacetate can proceed through multiple distinct pathways depending on the wavelength and reaction conditions. Direct photolysis under blue light irradiation (460-490 nm) generates carbenes efficiently at room temperature, taking advantage of the bathochromic shift in aryl-substituted diazoacetates that enables visible light activation [18] [15].

The photochemical behavior differs markedly from thermal decomposition in terms of selectivity and reaction conditions. Blue light photolysis can be conducted under ambient conditions and in the presence of air, providing a milder alternative to thermal activation. The process generates carbenes that readily undergo C-H insertion reactions, cycloaddition reactions with alkenes and alkynes, and O-H insertion reactions with alcohols [15] [18].

Visible Light Photoredox Chemistry

Recent developments have demonstrated that ethyl diazoacetate can participate in visible light photoredox processes when used in combination with photocatalysts such as ruthenium bipyridyl complexes. Under these conditions, the compound can generate radical intermediates rather than traditional carbenes, enabling orthogonal reactivity patterns. The photoredox activation typically requires wavelengths around 440 nm and proceeds through electron transfer mechanisms [19] [20].

Wavelength-Dependent Reactivity

The photochemical reactivity of ethyl diazoacetate shows strong wavelength dependence. Traditional UV photolysis (254 nm) provides efficient carbene generation but requires specialized equipment and conditions. Blue LED irradiation offers practical advantages while maintaining good reactivity. Red light activation requires photosensitizers or specialized diazo compounds with extended chromophores [17].

Photochemical vs Thermal Selectivity

Photochemical and thermal activation often lead to different product distributions due to the distinct electronic states of the generated carbenes. Photochemically generated carbenes typically exhibit different spin states and reactivity patterns compared to thermally generated species. This difference enables complementary synthetic strategies depending on the desired transformation [21] [22].

Solvent Effects in Photochemical Reactions

Photochemical reactions show distinct solvent requirements compared to thermal processes. Dichloromethane is often preferred for photochemical carbene generation as it does not compete significantly with substrate binding. The choice of solvent can influence both the efficiency of photochemical activation and the selectivity of subsequent carbene reactions [15] [18].

Energy Transfer and Quenching

The efficiency of photochemical activation can be influenced by energy transfer processes and quenching effects. Oxygen quenching can compete with productive carbene generation, though this is less problematic for ethyl diazoacetate compared to other photosensitive species. The presence of aromatic solvents or additives can modify the photochemical efficiency through energy transfer mechanisms [17].

Industrial and Synthetic Applications

Both thermal and photochemical activation methods find applications in synthetic chemistry, with the choice depending on substrate sensitivity, scale requirements, and desired selectivity. Thermal methods are often preferred for large-scale applications where robust heating systems are available, while photochemical methods offer advantages for temperature-sensitive substrates or when precise control of reaction initiation is required [15] [19].

[1] Xin, D.; Lu, Y. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. ACS Omega 2018, 3, 10526-10533.

[2] Green, S. P.; Wheelhouse, K. M.; Payne, A. D.; Hallett, J. P.; Miller, P. W.; Bull, J. A. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org. Process Res. Dev. 2020, 24, 67-84.

[12] Kohnstam, G.; Packer, J.; Richardson, T. J. Decomposition of ethyl diazoacetate in H₂O + D₂O mixtures. Trans. Faraday Soc. 1969, 65, 1066.

[14] Mortén, M.; Hennum, M.; Bonge-Hansen, T. On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein J. Org. Chem. 2016, 12, 1590-1597.

[21] Santiago, J. V.; Orłowska, K.; Ociepa, M.; Gryko, D. Aryl versus Alkyl Redox-Active Diazoacetates ─ Light-Induced C–H Insertion or 1,2-Rearrangement. Org. Lett. 2023, 25, 6267-6271.

[3] Regitz, M.; Maas, G. Diazo Compounds: Properties and Synthesis; Academic Press: New York, 1986.

[22] Gryko, D.; Santiago, J. V.; Orłowska, K.; Ociepa, M. Aryl versus Alkyl Redox-Active Diazoacetates ─ Light-Induced C–H Insertion or 1,2-Rearrangement. Org. Lett. 2023, 25, 6267-6271.

[15] Jurberg, I. D.; Davies, H. M. L. Blue light-promoted photolysis of aryldiazoacetates. Chem. Sci. 2018, 9, 5119-5124.

[5] Cymit Quimica. Ethyl diazoacetate. CAS Registry 2019, 623-73-4.

[8] Xiao, L.; Li, F.; Liu, L. J. Kinetic study of carbene polymerization of ethyl diazoacetate by palladium and rhodium catalysts. RSC Adv. 2014, 4, 41848-41855.

[6] Gómez-Suárez, A.; Dupuy, S.; Slawin, A. M. Z.; Nolan, S. P. Evidencing an inner-sphere mechanism for NHC-Au(I)-catalyzed carbene-transfer reactions from ethyl diazoacetate. Beilstein J. Org. Chem. 2015, 11, 2251-2257.

[7] Zhao, X.; Zhang, Y.; Wang, J. Recent developments in copper-catalyzed reactions of diazo compounds. Chem. Commun. 2012, 48, 10162-10173.

[4] Wikipedia. Ethyl diazoacetate. Wikipedia 2006.

[10] Ball, N. D.; Kampf, J. W.; Sanford, M. S. Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chem. Biol. 2016, 11, 3233-3244.

[11] Josa-Culleré, L.; Wainman, Y. A.; Brindle, K. M.; Leeper, F. J. Diazo group as a new chemical reporter for bioorthogonal labelling of biomolecules. RSC Adv. 2014, 4, 52241-52244.

[13] Kohnstam, G.; Richardson, T. J. Decomposition of ethyl diazoacetate in H₂O + D₂O mixtures. Trans. Faraday Soc. 1969, 65, 1066.

[9] Müller, S. T. R.; Hokamp, T.; Ehrmann, S.; Hellier, P.; Wirth, T. Ethyl Lithiodiazoacetate: Extremely Unstable Intermediate Handled Efficiently in Flow. Chem. Eur. J. 2016, 22, 11940-11942.

[19] Bhattacharjee, S.; Laru, S.; Samanta, S.; Singsardar, M.; Hajra, A. Visible light-induced photocatalytic C–H ethoxycarbonylmethylation of imidazoheterocycles with ethyl diazoacetate. Org. Biomol. Chem. 2020, 18, 5074-5078.

[16] Santiago, J. V.; Orłowska, K.; Ociepa, M.; Gryko, D. Aryl versus Alkyl Redox-Active Diazoacetates ─ Light-Induced C–H Insertion or 1,2-Rearrangement. Org. Lett. 2023, 25, 6267-6271.

[20] Wang, Y.; Zhang, Y.; Yang, Y.; Zhao, S.; Li, Y. Visible-Light-Promoted N-Alkylation Reactions of (aza)Aromatic Amines with Ethyl Diazoacetate. Chin. J. Chem. 2023, 41, 445-450.

[17] Orłowska, K.; Łuczak, K.; Krajewski, P.; Santiago, J. V.; Rybicka-Jasińska, K.; Gryko, D. Unlocking the reactivity of diazo compounds in red light with the use of photochemical tools. Chem. Commun. 2023, 59, 14627-14630.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Dates

2: Ma C, Xing D, Zhai C, Che J, Liu S, Wang J, Hu W. Iron porphyrin-catalyzed three-component reaction of ethyl diazoacetate with aliphatic amines and β,γ-unsaturated α-keto esters. Org Lett. 2013 Dec 20;15(24):6140-3. doi: 10.1021/ol403011r. Epub 2013 Nov 19. PubMed PMID: 24251920.

3: Fructos MR, Urbano J, Díaz-Requejo MM, Pérez PJ. Evidencing an inner-sphere mechanism for NHC-Au(I)-catalyzed carbene-transfer reactions from ethyl diazoacetate. Beilstein J Org Chem. 2015 Nov 20;11:2254-60. doi: 10.3762/bjoc.11.245. eCollection 2015. PubMed PMID: 26664649; PubMed Central PMCID: PMC4660976.

4: Li J, Qin G, Huang H. Silver-catalyzed nucleophilic substitution of aminals with ethyl diazoacetate: a new pathway to β-amino-α-diazoesters. Org Biomol Chem. 2016 Dec 7;14(45):10572-10575. Epub 2016 Oct 26. PubMed PMID: 27782284.

5: Trost BM, Malhotra S, Koschker P, Ellerbrock P. Development of the enantioselective addition of ethyl diazoacetate to aldehydes: asymmetric synthesis of 1,2-diols. J Am Chem Soc. 2012 Feb 1;134(4):2075-84. doi: 10.1021/ja206995s. Epub 2012 Jan 18. PubMed PMID: 22088096; PubMed Central PMCID: PMC3271135.

6: Pagar VV, Liu RS. Gold-catalyzed cycloaddition reactions of ethyl diazoacetate, nitrosoarenes, and vinyldiazo carbonyl compounds: synthesis of isoxazolidine and benzo[b]azepine derivatives. Angew Chem Int Ed Engl. 2015 Apr 13;54(16):4923-6. doi: 10.1002/anie.201500340. Epub 2015 Feb 20. PubMed PMID: 25702833.

7: Zhou L, Haorah J, Chen SC, Wang X, Kolar C, Lawson TA, Mirvish SS. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chem Res Toxicol. 2004 Mar;17(3):416-23. PubMed PMID: 15025513.

8: Fructos MR, Díaz-Requejo MM, Pérez PJ. Highly active gold-based catalyst for the reaction of benzaldehyde with ethyl diazoacetate. Chem Commun (Camb). 2009 Sep 14;(34):5153-5. doi: 10.1039/b908233f. Epub 2009 Jul 16. PubMed PMID: 20448977.

9: Caballero A, Despagnet-Ayoub E, Díaz-Requejo MM, Díaz-Rodríguez A, González-Núñez ME, Mello R, Muñoz BK, Ojo WS, Asensio G, Etienne M, Pérez PJ. Silver-catalyzed C-C bond formation between methane and ethyl diazoacetate in supercritical CO₂. Science. 2011 May 13;332(6031):835-8. doi: 10.1126/science.1204131. PubMed PMID: 21566191.

10: Reingruber EM, Chojnacka A, Jellema E, de Bruin B, Buchberger W, Schoenmakers PJ. Chromatographic examination of the chemical composition and sequence distribution of copolymers from ethyl and benzyl diazoacetate. J Chromatogr A. 2012 Sep 14;1255:259-66. doi: 10.1016/j.chroma.2012.02.059. Epub 2012 Mar 3. PubMed PMID: 22458967.

11: Alcaide B, Almendros P, Aragoncillo C, Callejo R, Ruiz MP, Torres MR. Rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams via oxonium ylide generation: three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols. J Org Chem. 2009 Nov 6;74(21):8421-4. doi: 10.1021/jo9019013. PubMed PMID: 19831381.

12: Martín C, Molina F, Alvarez E, Belderrain TR. Stable N-heterocyclic carbene (NHC)-palladium(0) complexes as active catalysts for olefin cyclopropanation reactions with ethyl diazoacetate. Chemistry. 2011 Dec 23;17(52):14885-95. doi: 10.1002/chem.201102900. Epub 2011 Dec 2. PubMed PMID: 22139750.

13: Rosenberg ML, Krivokapic A, Tilset M. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Org Lett. 2009 Feb 5;11(3):547-50. doi: 10.1021/ol802591j. PubMed PMID: 19108673.

14: Shishilov ON, Stromnova TA, Cámpora J, Palma P, Cartes MA, Martínez-Prieto LM. Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Dalton Trans. 2009 Sep 7;(33):6626-33. doi: 10.1039/b904891j. Epub 2009 Jul 8. PubMed PMID: 19672507.

15: Kadina AP, Khlebnikov AF, Novikov MS, Pérez PJ, Yufit DS. Intramolecular cycloaddition of azomethine ylides, from imines of O-acylsalicylic aldehyde and ethyl diazoacetate, to ester carbonyl--experimental and DFT computational study. Org Biomol Chem. 2012 Aug 7;10(29):5582-91. doi: 10.1039/c2ob25676b. Epub 2012 Jun 21. PubMed PMID: 22722405.

16: Liu G, Hu J, Wen J, Dai H, Li Y, Yan H. Cobalt-mediated selective B-H activation and formation of a Co-B bond in the reaction of the 16-electron CpCo half-sandwich complex containing an o-carborane-1,2-dithiolate ligand with ethyl diazoacetate. Inorg Chem. 2011 May 2;50(9):4187-94. doi: 10.1021/ic200333q. Epub 2011 Mar 28. PubMed PMID: 21443176.

17: Axe BP. Trace level detection and quantitation of ethyl diazoacetate by reversed-phase high performance liquid chromatography and UV detection. J Pharm Biomed Anal. 2006 Jun 7;41(3):804-10. Epub 2006 Feb 21. PubMed PMID: 16495031.

18: Trost BM, Malhotra S, Fried BA. Magnesium-catalyzed asymmetric direct aldol addition of ethyl diazoacetate to aromatic, aliphatic, and alpha,beta-unsaturated aldehydes. J Am Chem Soc. 2009 Feb 11;131(5):1674-5. doi: 10.1021/ja809181m. PubMed PMID: 19191696; PubMed Central PMCID: PMC2652472.

19: Dudley ME, Morshed MM, Brennan CL, Islam MS, Ahmad MS, Atuu MR, Branstetter B, Hossain MM. Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. J Org Chem. 2004 Oct 29;69(22):7599-608. PubMed PMID: 15497987.

20: Xie JW, Wang Z, Yang WJ, Kong LC, Xu DC. Efficient method for the synthesis of functionalized pyrazoles by catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate. Org Biomol Chem. 2009 Nov 7;7(21):4352-4. doi: 10.1039/b915231h. Epub 2009 Aug 28. PubMed PMID: 19830281.